
Glucagon
Overview
Description
Glucagon, a 29-amino-acid peptide hormone secreted by pancreatic α-cells, was first identified in 1923 as a hyperglycemic factor in pancreatic extracts . Traditionally recognized as an "anti-insulin" hormone, this compound counteracts hypoglycemia by stimulating hepatic glucose production via glycogenolysis and gluconeogenesis .
Mechanistically, this compound binds to the this compound receptor (GCGR), a G-protein-coupled receptor predominantly expressed in the liver, activating cAMP-dependent pathways that drive gluconeogenic and lipolytic gene expression . Innovations in this compound research, such as dual-antibody-linked ELISA systems, have improved measurement accuracy, enabling deeper insights into its pathophysiological roles in diabetes, obesity, and non-alcoholic steatohepatitis (NASH) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glucagon can be synthesized using recombinant DNA technology. This involves inserting the gene encoding this compound into a microbial host, such as Escherichia coli, which then produces the hormone. The synthetic process includes the removal of the signal peptide from preprothis compound to form prothis compound, which is then cleaved to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves microbial processes using recombinant DNA technology. The host cell-derived protein content and DNA content are determined by validated methods to ensure the purity and efficacy of the produced this compound .
Chemical Reactions Analysis
Key Enzymatic Steps in Glucagon Maturation:
Enzyme | Substrate | Product | Role |
---|---|---|---|
Signal peptidase | Preprothis compound | Prothis compound | Removes N-terminal signal peptide |
PC2 | Prothis compound | This compound | Cleaves at Lys-Arg and Arg-Arg sites |
Receptor Binding and Signal Transduction
This compound binds to the G protein-coupled this compound receptor (GCGR), initiating a cascade of intracellular reactions:
-
Receptor Activation : Conformational changes in GCGR activate Gαs and Gαq proteins .
-
cAMP Production : Gαs stimulates adenylate cyclase, converting ATP to cyclic AMP (cAMP) .
-
Protein Kinase A (PKA) Activation : cAMP activates PKA, which phosphorylates downstream targets (e.g., glycogen phosphorylase kinase) .
Signal Transduction Pathway:
Step | Reaction | Key Molecules | Outcome |
---|---|---|---|
1 | This compound + GCGR → Gαs activation | GCGR, Gαs | Receptor-ligand binding |
2 | ATP → cAMP | Adenylate cyclase | ↑ cAMP levels |
3 | cAMP → PKA activation | PKA | Phosphorylation of metabolic enzymes |
Enzymatic Regulation in Glucose Metabolism
This compound modulates hepatic glucose output via phosphorylation cascades:
Glycogenolysis Activation:
-
Glycogen Phosphorylase Kinase : Activated by PKA-mediated phosphorylation, which subsequently phosphorylates glycogen phosphorylase (PYG) .
-
Glycogen Phosphorylase (PYG) : Converts glycogen to glucose-1-phosphate (G1P), hydrolyzed to glucose by glucose-6-phosphatase (G6Pase) .
Glycogenesis Inhibition:
Transcriptional Regulation of Metabolic Enzymes
This compound enhances gluconeogenesis via transcriptional upregulation:
-
PEPCK : Phosphoenolpyruvate carboxykinase expression is increased via CREB and PGC-1α activation .
-
G6Pase : Glucose-6-phosphatase activity is upregulated to promote glucose release .
Gene Expression Modulation:
Enzyme | Regulatory Factor | Mechanism |
---|---|---|
PEPCK | PGC-1α, CREB | cAMP/PKA pathway activates CREB, which binds CRE in the PEPCK promoter |
G6Pase | HNF-4α | Coactivated by PGC-1α |
Interactions with Lipids and Fatty Acids
Free fatty acids (FFAs) directly influence this compound secretion and activity:
-
Stimulatory Effects : Saturated FFAs (e.g., palmitate) enhance this compound release via GPR40/FFAR1 receptors .
-
Long-Term Exposure : Prolonged FFA exposure induces hyperglucagonemia through oxidative stress and AMPK activation .
Solubility and Stability Reactions
This compound’s physicochemical properties affect its reactivity:
-
Solubility : Insoluble in water or organic solvents but soluble in dilute acids (pH <3) or alkalis (pH >9) .
-
Degradation : Fibril formation occurs at high concentrations (>1 mg/mL) or elevated temperatures .
Stability Profile:
Condition | Stability | Notes |
---|---|---|
pH 2.5–3.0 | Stable for months at 4°C | Optimal for storage |
Neutral pH | Rapid fibril formation | Avoid in formulations |
Scientific Research Applications
Clinical Applications in Diabetes Management
1.1. Counteracting Hypoglycemia
Glucagon is primarily recognized for its role in counteracting hypoglycemia, particularly in individuals with diabetes. When blood glucose levels drop, this compound stimulates the liver to release glucose into the bloodstream, thereby raising blood sugar levels. This action is vital for patients experiencing severe hypoglycemic events, where this compound can be administered as an emergency treatment.
1.2. This compound-like Peptide-1 Receptor Agonists
Recent research has highlighted this compound's potential as a target for diabetes therapies, particularly in combination with this compound-like peptide-1 receptor agonists. These therapies aim to enhance insulin secretion while simultaneously inhibiting this compound secretion, leading to improved glycemic control in type 2 diabetes patients. Studies have shown that this compound receptor antagonists can improve insulin sensitivity and glucose tolerance .
Innovations in Measurement Techniques
2.1. Advanced Immunoassays
The development of innovative measurement techniques, such as dual-antibody-linked immunosorbent assays (ELISA), has significantly improved the accuracy of this compound quantification in clinical settings. Traditional methods faced challenges due to cross-reactivity with prothis compound-derived products; however, new assays have clarified the physiological roles of this compound and its clinical implications .
Role in Metabolic Disorders
3.1. Amino Acid Metabolism
Recent findings indicate that this compound also plays a role in amino acid metabolism, promoting the utilization of amino acids for energy production during fasting states . This function is particularly significant for individuals with metabolic disorders where amino acid dysregulation is present.
3.2. Implications for Obesity Treatment
This compound's effects on energy expenditure and fat metabolism suggest its potential application in obesity treatment strategies. By modulating energy balance through its effects on appetite and metabolism, this compound may serve as a therapeutic target for weight management interventions .
Case Studies and Research Findings
Mechanism of Action
Glucagon exerts its effects by binding to specific this compound receptors on the cell membrane, which are G-protein coupled receptors. This binding activates adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP activates protein kinase A, which phosphorylates and activates various enzymes involved in glycogenolysis and gluconeogenesis, leading to the release of glucose into the bloodstream .
Comparison with Similar Compounds
GLP-1/GCGR Co-Agonists
GLP-1 receptor agonists (e.g., liraglutide) are well-established for their glucose-lowering and weight-loss effects. However, unimolecular co-agonists targeting both GLP-1 and GCGR receptors have emerged to synergize metabolic benefits:
- MEDI0382 : A GLP-1/GCGR co-agonist demonstrated a 6.9% reduction in body weight and 0.64% decrease in HbA1c in phase IIa trials for type 2 diabetes (T2D). It also reduced hepatic fat content by 42% in preclinical models .
- Cotadutide: This co-agonist reduced HbA1c by 1.5% and body weight by 5% in T2D patients, outperforming GLP-1 monotherapy .
Advantages Over Glucagon Alone :
- Mitigates GCGR-induced hyperglycemia via GLP-1-mediated insulin secretion .
- Enhances lipid oxidation and energy expenditure, addressing both obesity and hyperglycemia .
GLP-1/GIP/GCGR Tri-Agonists
Tri-agonists add glucose-dependent insulinotropic polypeptide (GIP) receptor activation to further amplify metabolic effects:
- LY3437943 : In phase II trials, this tri-agonist achieved 14.4% weight loss in obese patients, surpassing GLP-1/GCGR co-agonists .
Key Mechanism : GIPR agonism enhances adipose tissue lipid mobilization, complementing GCGR-driven hepatic lipid catabolism .
Dasithis compound vs. Native this compound
Dasithis compound, a next-generation analog with seven amino acid substitutions, addresses the instability of native this compound in aqueous solutions :
Oxyntomodulin-Based Therapies
Oxyntomodulin, a prothis compound-derived peptide activating both GLP-1 and GCGR, inspired early co-agonist designs:
- Preclinical studies showed 25% greater weight loss compared to GLP-1 monotherapy, driven by enhanced energy expenditure .
- Limitations include rapid degradation by dipeptidyl peptidase-4 (DPP-4), necessitating structural modifications for clinical use .
Biochaperone-Stabilized this compound
Biochaperones (e.g., polysaccharides) form complexes with this compound to prevent aggregation and degradation:
- BCG001 : Increased stability by 12-fold compared to native this compound in vitro .
- Potential Use: Subcutaneous infusion pumps for chronic hyperinsulinemia management .
Research Findings and Clinical Implications
Sex-Specific Responses to this compound
Hepatic androgen receptor (AR) mediates this compound sensitivity, with female mice exhibiting 3× higher AR expression and greater this compound-driven gluconeogenesis and lipid catabolism . This sexual dimorphism may explain higher rates of fatty liver disease in males .
Non-Hepatic Actions of this compound
- Brain : this compound action in the dorsal vagal complex (DVC) suppresses hepatic glucose production during high-protein feeding, countering peripheral hyperglycemic effects .
- Adipose Tissue : this compound stimulates thermogenesis in brown and beige fat, increasing energy expenditure by 15% in rodent models .
Contradictory Evidence and Unresolved Questions
- GCGR Antagonism vs. Agonism : While GCGR antagonists initially showed promise for T2D, they were halted due to adverse lipid profiles and α-cell hyperplasia . Conversely, co-agonists avoid these issues by balancing GCGR activation with incretin effects .
- α-Cell Paracrine Signaling : α-cell-derived GLP-1 potentiates insulin secretion via β-cell GLP-1 receptors, challenging the traditional endocrine model .
Tables
Table 1. Pharmacokinetic Comparison of this compound Analogs
Table 2. Molecular Modifications in this compound Analogs
Biological Activity
Glucagon is a peptide hormone produced by the alpha cells of the pancreas, primarily responsible for regulating glucose metabolism. Its main function is to increase blood glucose levels by promoting glycogenolysis and gluconeogenesis in the liver. Recent research has expanded our understanding of this compound's biological activity, revealing its involvement in various metabolic processes beyond mere glucose regulation.
This compound exerts its effects through specific receptors, primarily the this compound receptor (GCGR), which is a G protein-coupled receptor. Upon binding to this compound, GCGR activates several intracellular signaling pathways:
- cAMP Pathway : Activation of adenylyl cyclase leads to increased cyclic adenosine monophosphate (cAMP) levels, which activate protein kinase A (PKA). PKA then phosphorylates various target proteins that enhance gluconeogenesis and glycogenolysis in hepatocytes .
- Calcium Signaling : this compound also activates phospholipase C (PLC), resulting in increased inositol trisphosphate (IP3) and calcium release from the endoplasmic reticulum, further promoting metabolic processes .
Physiological Roles
- Glucose Metabolism : this compound plays a critical role in maintaining blood glucose levels during fasting and hypoglycemic events. It stimulates:
- Amino Acid Metabolism : Recent studies indicate that this compound enhances amino acid metabolism, particularly during periods of fasting or low carbohydrate intake. This includes promoting the uptake and utilization of amino acids for gluconeogenesis .
- Fat Metabolism : this compound facilitates lipolysis, the breakdown of fats into fatty acids and glycerol, which can be used as alternative energy sources during prolonged fasting .
Clinical Applications
This compound's therapeutic uses have evolved significantly. It is primarily known for its role in treating severe hypoglycemia in diabetic patients. Recent advancements include:
- Intranasal Formulations : Clinical trials have demonstrated that intranasal this compound is as effective as traditional injectable forms, achieving rapid increases in blood glucose levels within 30 minutes .
- Closed-loop Systems : Automated insulin delivery systems incorporating this compound have shown promise in reducing hypoglycemic events by dynamically adjusting hormone delivery based on real-time glucose monitoring .
Case Study 1: Efficacy of Intranasal this compound
In a multicenter trial involving adults with type 1 diabetes, intranasal this compound was administered following induced hypoglycemia. The treatment resulted in a significant increase in plasma glucose levels within 30 minutes, with success rates reaching up to 100% .
Case Study 2: Closed-loop Insulin Delivery
A study involving closed-loop systems demonstrated that automated this compound delivery significantly reduced time spent in hypoglycemic ranges compared to placebo treatments. Participants receiving high-gain this compound experienced fewer hypoglycemic events and required less carbohydrate intervention .
Adverse Effects
While this compound is generally well-tolerated, some adverse effects have been reported:
- Cardiovascular Effects : Increased heart rate and blood pressure have been observed following this compound administration, particularly in cases of beta-blocker overdose .
- Gastrointestinal Symptoms : Nausea and vomiting are common side effects, occurring in approximately 10% of administrations .
Summary Table of this compound's Biological Activity
Function | Mechanism | Clinical Relevance |
---|---|---|
Glucose Regulation | Stimulates glycogenolysis and gluconeogenesis | Treatment for hypoglycemia |
Amino Acid Metabolism | Enhances amino acid uptake for gluconeogenesis | Potential role in muscle metabolism |
Lipid Metabolism | Promotes lipolysis | Energy source during prolonged fasting |
Cardiovascular Effects | Increases heart rate and blood pressure | Caution in patients with cardiovascular issues |
Gastrointestinal Effects | May cause nausea and vomiting | Important for patient management |
Q & A
Basic Research Questions
Q. How can researchers accurately measure glucagon isoforms in plasma, given cross-reactivity challenges in immunoassays?
- Methodological Approach : Use analytical gel filtration coupled with specific radioimmunoassays (RIAs) to differentiate between pancreatic this compound (PG 33-61), major prothis compound fragment (PG 72-158), and intestinal GLP-1 (PG 78-107 amide) . Validate assays using tissue-specific prothis compound processing data (e.g., pancreatic A cells vs. intestinal L cells) and include controls for cross-reactivity with prothis compound derivatives .
- Data Consideration : Elevated GLP-1 immunoreactivity in diabetic fasting states may reflect increased major prothis compound fragment levels, not bioactive GLP-1 .
Q. What experimental designs are optimal for studying this compound's role in glucose homeostasis?
- In Vivo Models : Use diabetic db/db mice for chronic hyperglycemia studies or diet-induced obese (DIO) mice for metabolic syndrome modeling. Administer this compound receptor antagonists (e.g., antisense oligonucleotides) to assess hepatic glucose production .
- Combination Therapies : For neuroprotection studies (e.g., post-TBI), intraperitoneal co-administration of this compound (175 µg) and insulin (2 U/kg) at defined intervals post-injury improves reproducibility .
Q. How should contradictory data on this compound-GLP-1 crosstalk be reconciled?
- Analytical Strategy :
- Validate tissue-specific prothis compound processing using Western blot (1:500–2000 dilution) or immunohistochemistry (1:50–200 dilution) with monoclonal antibodies .
- Compare receptor knockout models (e.g., Gcgr−/− mice) with pharmacological antagonists to isolate this compound-specific effects .
Advanced Research Questions
Q. What structural and computational methods are used to design dual GLP-1/glucagon receptor agonists?
- Rational Design : Engineer this compound residues (e.g., Trp25) into exendin-4 scaffolds via NMR-confirmed structural alignment (PDB IDs: 1bh0, 1d0r, 1nau) . Optimize receptor activity ratios using unnatural amino acids (e.g., D-Ser) to enhance metabolic stability .
- Computational Modeling : Simulate this compound secretion dynamics using auto-feedback regulated (AFR) and independent (AFI) components to predict rebound responses post-suppression .
Q. How can in vivo efficacy of dual agonists be optimized for translational relevance?
- Species-Specific Testing : Evaluate dose-dependent glucose-lowering and weight reduction in non-human primates (e.g., obese diabetic monkeys) to approximate human pharmacokinetics .
- Table: In Vivo Efficacy of Exendin-4-Based Dual Agonists
Model | Dose (nmol/kg) | Glucose Reduction (%) | Weight Loss (%) | Reference |
---|---|---|---|---|
Diabetic mice | 10 | 35 ± 4 | 12 ± 3 | |
Obese monkeys | 5 | 28 ± 5 | 8 ± 2 |
Q. What statistical frameworks are recommended for analyzing β-cell regeneration in this compound receptor antagonism studies?
- Tools : Use GraphPad Prism 9.0 for ANOVA with post-hoc Tukey tests. Report effect sizes and power analysis (α = 0.05) for small-sample studies (n = 7/group) .
- Data Interpretation : Corrogate plasma this compound/GLP-1 levels (via ELISA) with pancreatic β-cell mass histology to confirm mechanistic links .
Q. Methodological Guidelines
- Assay Validation : Include Supporting Information detailing peptide synthesis, receptor binding kinetics (e.g., fluorescence anisotropy assays ), and statistical code for transparency .
- Ethical Reporting : Disclose conflicts of interest (e.g., pharmaceutical funding) and adhere to JOC guidelines for compound characterization .
Properties
IUPAC Name |
(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C153H225N43O49S/c1-72(2)52-97(133(226)176-96(47-51-246-11)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166)/t75-,76+,77+,78+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASNOZXLGMXCHN-ZLPAWPGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C153H225N43O49S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016809 | |
Record name | Glucagon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3482.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
SOL IN DIL ALKALI & ACID SOLN; INSOL IN MOST ORG SOLVENTS, PRACTICALLY INSOL IN WATER | |
Record name | GLUCAGON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3337 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Glucagon binds to the glucagon receptor activating Gsα and Gq. This activation activates adenylate cyclase, which increases intracellular cyclic AMP and activates protein kinase A. Activating Gq activates phospholipase C, increases production of inositol 1,4,5-triphosphate, and releases intracellular calcium. Protein kinase A phosphorylates glycogen phosphorylase kinase, which phosphorylates glycogen phosphorylase, which phosphorylates glycogen, causing its breakdown. Glucagon also relaxes smooth muscle of the stomach, duodenum, small bowel, and colon., Glucagon increases the blood glucose concentration by mobilizing hepatic glycogen and thus is effective only when hepatic glycogen is available. Patients with reduced glycogen stores (eg, starvation, adrenal insufficiency, alcoholic hypoglycemia) cannot respond to glucagon., Glucagon produces extra hepatic effects that are independent of its hyperglycemic action. Although the exact mechanism(s) of action has not been conclusively determined, glucagon produces relaxation of smooth muscle of the stomach, duodenum, small intestine, and colon. The drug has also been shown to inhibit gastric and pancreatic secretions., Promotes hepatic glycogenolysis and gluconeogenesis. Stimulates adenylate cyclase to produce increased cyclic-AMP, which is involved in a series of enzymatic activities. The resultant effects are increased concentrations of plasma glucose, a relaxant effect on smooth musculature, and an inotropic myocardial effect. Hepatic stores of glycogen are necessary for glucagon to elicit an antihypoglycemic effect. | |
Record name | Glucagon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00040 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GLUCAGON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3337 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
FINE, WHITE OR FAINTLY COLORED, CRYSTALLINE POWDER | |
CAS No. |
9007-92-5, 16941-32-5 | |
Record name | Glucagon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009007925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glucagon [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016941325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glucagon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00040 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Glucagon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glucagon | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.722 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLUCAGON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3337 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.